

A Comparative Analysis of Antimony(III) and Antimony(V) Adsorption on Minerals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony(3+)

Cat. No.: B1217841

[Get Quote](#)

The growing concern over antimony contamination in water bodies has spurred extensive research into effective remediation strategies, with adsorption onto natural minerals being a focal point. This guide provides a comparative study of the adsorption behavior of the two primary inorganic forms of antimony, Antimony(III) (Sb(III)) and Antimony(V) (Sb(V)), on various minerals. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to aid in the development of efficient removal technologies.

Comparative Adsorption Performance

The affinity of minerals for Sb(III) and Sb(V) is highly dependent on the mineral type, pH of the solution, and the presence of other ions. Generally, iron-based minerals have shown high efficiency in removing both forms of antimony.

For instance, granular ferric hydroxide demonstrates exceptional removal efficiency for both Sb(III) (99.6–99.7%) and Sb(V) (86.7–95.3%).^[1] In contrast, manganese zeolite and activated carbon show significantly lower and more varied efficiencies for the two species.^[1] Fe-hydroxide exhibits a stronger adsorption affinity and a higher maximum adsorption capacity for Sb(III) (31,375 µg/g) compared to Sb(V) (26,279 µg/g) at a pH of 7.0.^[1]

Studies on goethite reveal that Sb(III) adsorbs strongly over a broad pH range (3-12), whereas Sb(V) adsorption is most effective below pH 7.^[2] Similarly, the adsorption of Sb(III) onto goethite is reported to be greater than that of Sb(V) at various temperatures.^[3] Clay minerals like kaolinite and bentonite also serve as effective adsorbents. Kinetic studies on bentonite

indicate that equilibrium for both Sb(III) and Sb(V) adsorption is achieved within 24 hours.[4] Interestingly, the adsorption of Sb(III) on bentonite is an exothermic process, while Sb(V) adsorption is endothermic.[4]

The following tables summarize the quantitative data on the adsorption of Sb(III) and Sb(V) on various minerals.

Table 1: Comparative Removal Efficiency of Antimony Species by Different Adsorbents

Adsorbent	Antimony Species	Removal Efficiency (%)	Reference
Granular Ferric Hydroxide	Sb(III)	99.6 - 99.7	[1]
	Sb(V)	86.7 - 95.3	
Manganese Zeolite	Sb(III)	35.6 - 37.0	[1]
	Sb(V)	5.9 - 7.4	
Norit-GAC	Sb(III)	8.7 - 21.6	[1]
	Sb(V)	12.7 - 16.8	
Calgon-GAC	Sb(III)	14.5 - 16.0	[1]
	Sb(V)	18.4 - 25.2	
Powdered Activated Carbon (PAC)	Sb(III)	4.0 - 4.9	[1]
	Sb(V)	6.3 - 7.5	

Table 2: Maximum Adsorption Capacities (Q_{max}) of Sb(III) and Sb(V) on Minerals

Mineral	Antimony Species	Qmax (mg/g)	Isotherm Model	pH	Reference
Granular Ferric Hydroxide	Sb(III)	31.375	Langmuir	7.0	[1]
Sb(V)	26.279	Langmuir	7.0	[1]	
HCO-doped-(Fe ₃ O ₄) _x	Sb(III)	44.46	Langmuir	-	[5]
Sb(V)	47.91	Langmuir	-	[5]	
Fe/Mn bimetallic oxide	Sb(III)	214.28	Langmuir	-	[5]
Fe-Zr bimetallic oxide	Sb(III)	60.4	Langmuir	-	[5]
Fe/Zr loaded orange waste	Sb(III)	170.45 - 227.67	Langmuir	-	[5]

Experimental Protocols

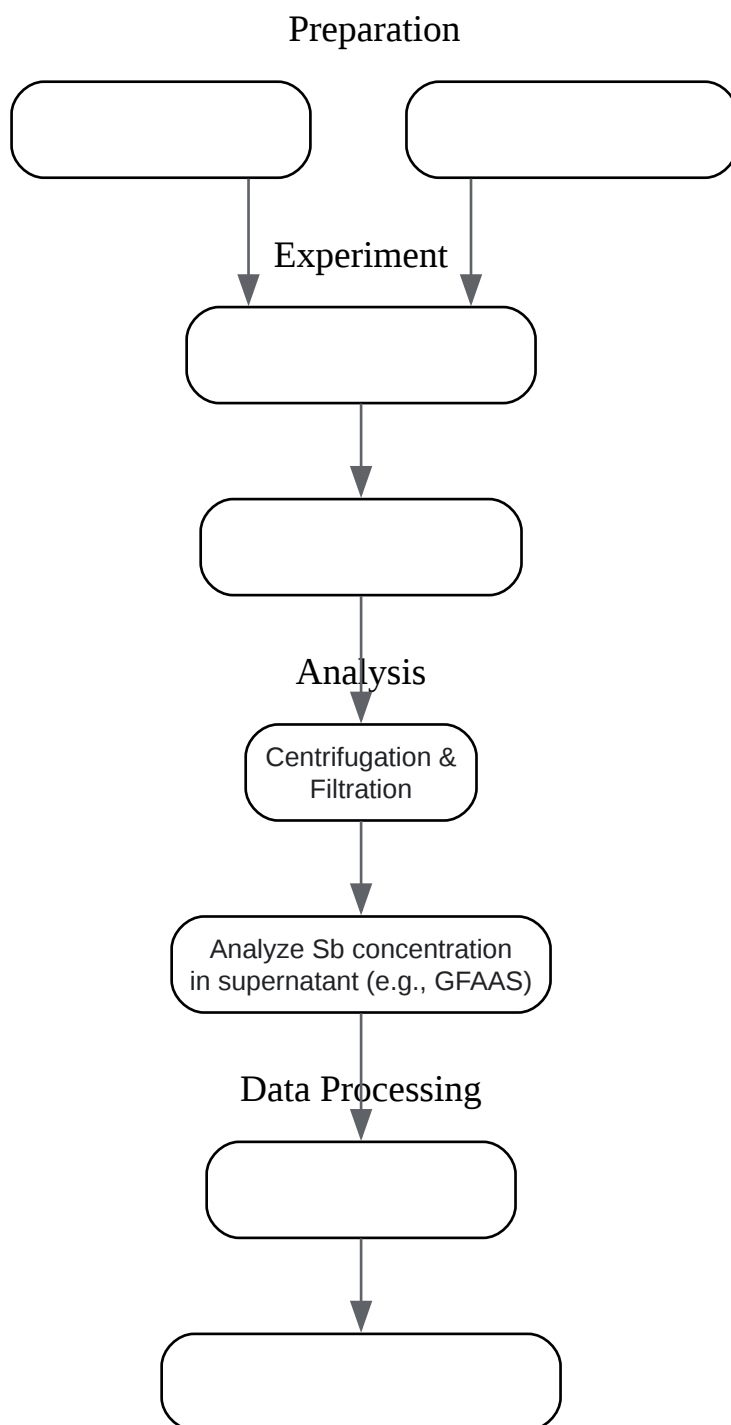
The data presented in this guide are primarily derived from batch adsorption experiments. A generalized protocol for these experiments is as follows:

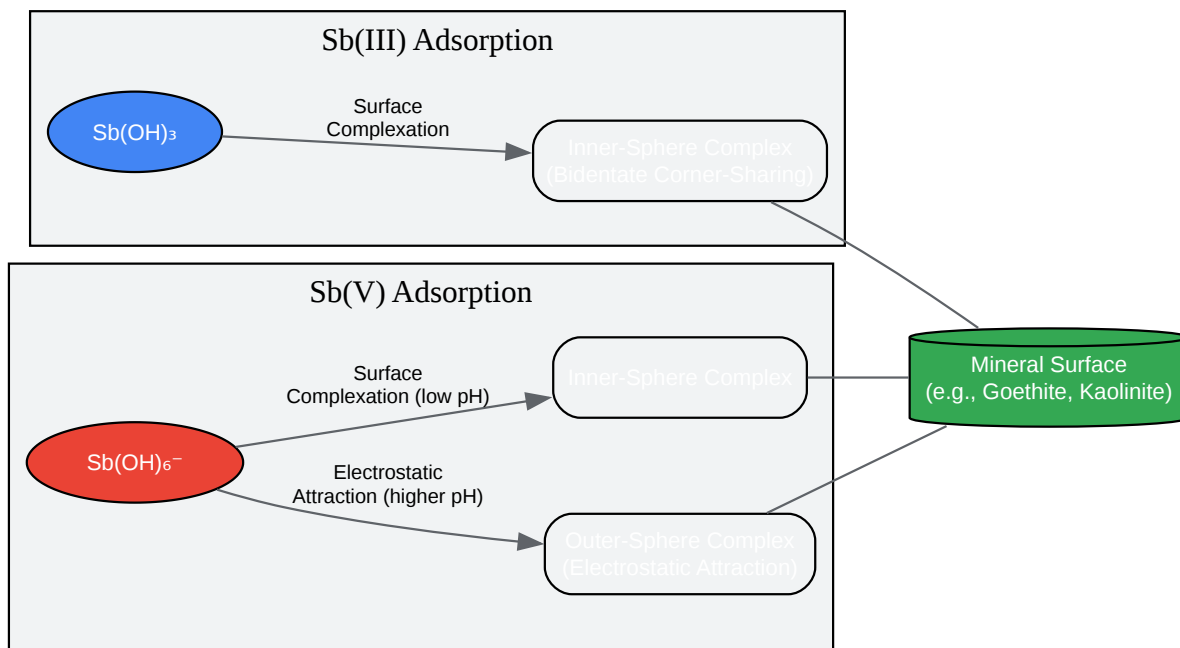
- **Preparation of Mineral Suspension:** A known mass of the mineral adsorbent is added to a specific volume of an electrolyte solution (e.g., Ca(NO₃)₂ or NaCl) in a series of centrifuge tubes.
- **Addition of Antimony Solution:** A predetermined volume of a stock solution containing either Sb(III) or Sb(V) is added to the mineral suspension to achieve the desired initial antimony concentration.
- **pH Adjustment:** The pH of the suspension is adjusted to the target value using dilute acids (e.g., HNO₃) or bases (e.g., NaOH).

- **Equilibration:** The tubes are then agitated in a shaker at a constant temperature for a specified period to reach adsorption equilibrium. Kinetic studies involve taking samples at different time intervals.[\[4\]](#)[\[6\]](#)[\[7\]](#)
- **Phase Separation:** After equilibration, the solid and liquid phases are separated by centrifugation and filtration.
- **Analysis:** The concentration of antimony remaining in the supernatant is determined using analytical techniques such as graphite furnace atomic absorption spectrometry (GFAAS).
- **Data Calculation:** The amount of adsorbed antimony is calculated as the difference between the initial and final concentrations in the solution. Adsorption isotherms (e.g., Langmuir and Freundlich) and kinetic models (e.g., pseudo-first-order and pseudo-second-order) are then applied to the experimental data.[\[1\]](#)[\[4\]](#)

Visualizing the Process

To better understand the experimental and conceptual aspects of antimony adsorption, the following diagrams are provided.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Sorption of Sb(III) and Sb(V) to goethite: influence on Sb(III) oxidation and mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Antimony(III) and Antimony(V) Adsorption on Minerals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217841#comparative-study-of-antimony-iii-and-antimony-v-adsorption-on-minerals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com